molecular formula C13H12F3NO4 B11493668 2-(3,4-Dimethoxyphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole

2-(3,4-Dimethoxyphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole

Cat. No.: B11493668
M. Wt: 303.23 g/mol
InChI Key: PWZPYUCCMMJXMV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole is a heterocyclic compound that features a unique combination of methoxy and trifluoromethyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable trifluoromethylated reagent in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives can exhibit diverse chemical and physical properties, making them useful in various applications .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2-(3,4-Dimethoxyphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole lies in its combination of methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties can enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H12F3NO4

Molecular Weight

303.23 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole

InChI

InChI=1S/C13H12F3NO4/c1-18-8-5-4-7(6-9(8)19-2)11-17-10(13(14,15)16)12(20-3)21-11/h4-6H,1-3H3

InChI Key

PWZPYUCCMMJXMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(O2)OC)C(F)(F)F)OC

Origin of Product

United States

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